(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to condensation reactions under controlled conditions to form the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, which share a similar core structure but differ in their substituents. Examples include:
- 6-acetyl-2-[(2-hydroxy-1-naphthyl)methylene]-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
- 6-acetyl-2-[(2-methyl-1-naphthyl)methylene]-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one .
Uniqueness
The uniqueness of (2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H26N2O4S |
---|---|
Molecular Weight |
498.6g/mol |
IUPAC Name |
(2Z)-6-acetyl-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C29H26N2O4S/c1-5-35-24-15-14-19-10-6-7-11-20(19)22(24)16-25-28(33)31-27(21-12-8-9-13-23(21)34-4)26(18(3)32)17(2)30-29(31)36-25/h6-16,27H,5H2,1-4H3/b25-16- |
InChI Key |
PVSMGHBIQGUJPE-XYGWBWBKSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=CC=CC=C5OC |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=CC=CC=C5OC |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.